

Unambiguous Structure of Dimethyl 5-iodoisophthalate Confirmed by X-ray Crystallography

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Compound of Interest

Compound Name: *Dimethyl 5-iodoisophthalate*

Cat. No.: *B057504*

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Single-crystal X-ray diffraction analysis provides definitive structural validation of **Dimethyl 5-iodoisophthalate**, a key building block in the synthesis of functional materials. This guide compares the precision of X-ray crystallography with other common analytical techniques, offering researchers a comprehensive overview of the available characterization methods.

The precise three-dimensional arrangement of atoms and functional groups within a molecule is critical for understanding its chemical and physical properties. For **Dimethyl 5-iodoisophthalate**, a compound of interest in the development of metal-organic frameworks and other advanced materials, unambiguous structural determination is paramount. While various analytical techniques can provide structural information, single-crystal X-ray crystallography stands as the gold standard for providing an absolute and highly detailed molecular structure.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

This section compares the data obtained from X-ray crystallography with that from common spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter	X-ray Crystallography	¹³ C NMR Spectroscopy	GC-MS
Information Provided	Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing	Chemical environment of carbon atoms, number of unique carbons	Molecular weight, fragmentation pattern
Sample Phase	Solid (single crystal)	Liquid (in solution)	Gas
Data Interpretation	Direct, unambiguous structure	Indirect, requires interpretation and comparison with predicted shifts	Indirect, provides molecular formula and structural fragments
Quantitative Accuracy	High precision bond lengths (± 0.001 Å) and angles ($\pm 0.1^\circ$)	Chemical shifts are relative	Mass-to-charge ratio is highly accurate
Limitations	Requires a suitable single crystal	Isomers can be difficult to distinguish, provides an average structure in solution	Does not provide stereochemical information, isomers may have similar fragmentation patterns

Experimental Protocols

Single-Crystal X-ray Crystallography

A suitable single crystal of **Dimethyl 5-iodoisophthalate** was mounted on a diffractometer. Data was collected at a controlled temperature using monochromatic X-ray radiation. The resulting diffraction pattern was used to solve the crystal structure.

Key Experimental Details:

- Crystal System: Orthorhombic^[1]
- Space Group: Pna2₁^[1]
- Unit Cell Dimensions:

- $a = 7.7483 \text{ \AA}$ ^[2]
- $b = 19.3451 \text{ \AA}$ ^[2]
- $c = 7.2338 \text{ \AA}$ ^[2]
- $\alpha = 90^\circ$ ^[2]
- $\beta = 90^\circ$ ^[2]
- $\gamma = 90^\circ$ ^[2]

The structure was refined to a final residual factor of 0.0164, indicating a high-quality structural determination.^[2] The analysis revealed a twisted conformation of the molecule, with the methyl carboxylate moieties inclined at angles of $12.6(2)^\circ$ and $6.0(2)^\circ$ with respect to the benzene ring.^[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

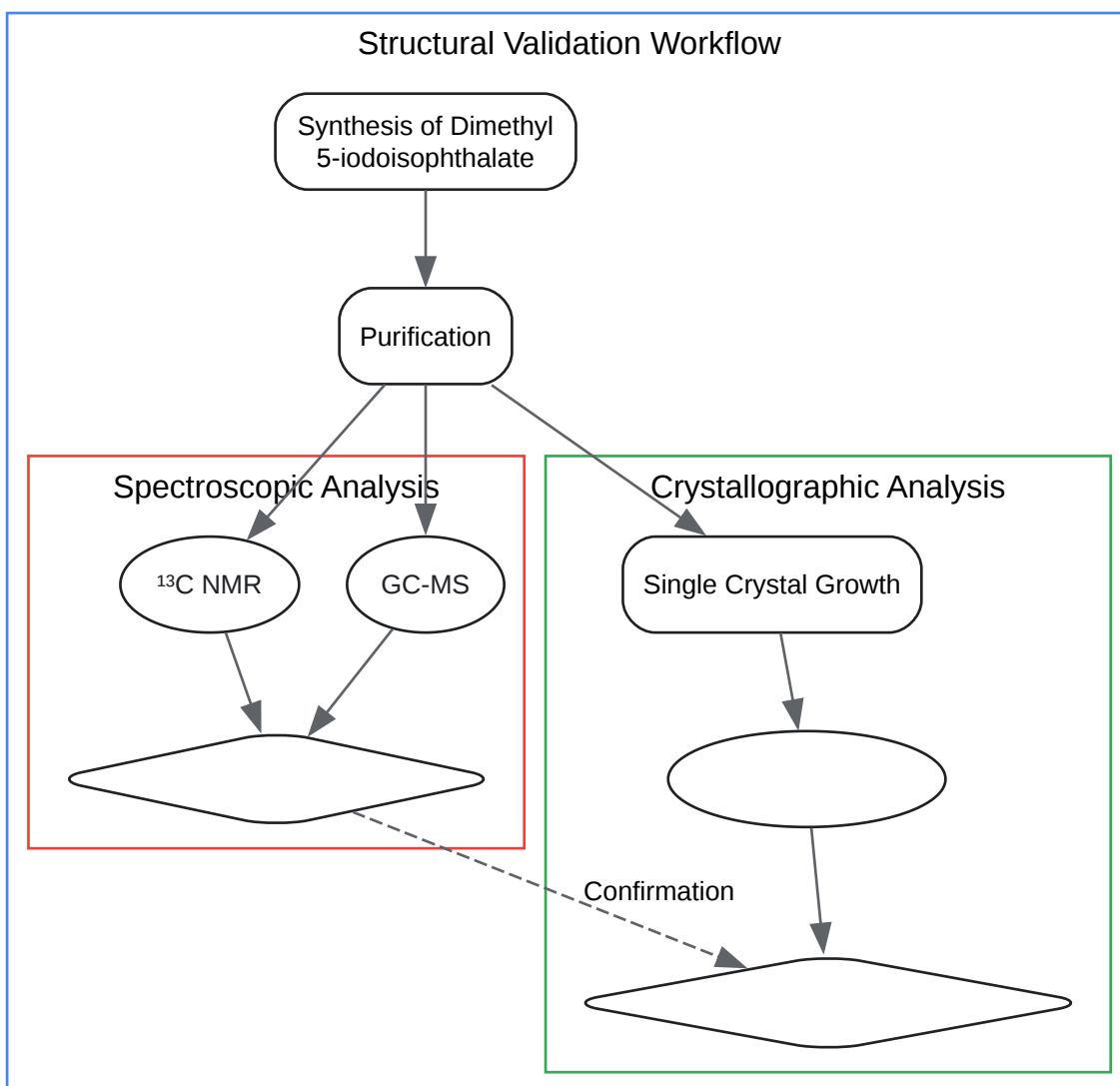
A sample of **Dimethyl 5-iodoisophthalate** was dissolved in a suitable deuterated solvent, and the ¹³C NMR spectrum was acquired. The spectrum provides information about the chemical environment of each carbon atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

The sample was introduced into a gas chromatograph to separate it from any impurities. The separated compound was then ionized and analyzed by a mass spectrometer to determine its molecular weight and fragmentation pattern.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a small organic molecule like **Dimethyl 5-iodoisophthalate**, comparing the directness of X-ray crystallography with the interpretative nature of spectroscopic methods.



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Caption: Comparative workflow for structural validation.

The crystallographic data for **Dimethyl 5-iodoisophthalate** is publicly available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 780476.[3] This allows researchers to access the detailed structural information and further supports the definitive validation of this compound's structure.

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